
N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various related acetamide derivatives and their synthesis, properties, and potential biological activities. These compounds are generally of interest due to their pharmacological properties, such as antiviral activity and potential use as antiulcer agents or T-type calcium channel inhibitors .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the modification of existing compounds, such as amantadine, to produce new derivatives with potential biological activities. For example, N-adamantyl-2-amino-acylamides and N-adamantyl-2-phenoxy-acetamides were synthesized by modifying the amino group of amantadine, and their structures were confirmed by mass spectra and NMR spectra . Another study describes the amidation of adamantane with acetonitrile and bromotrichloromethane in the presence of Mo(CO)6 in an aqueous medium, which is a starting point for synthesizing biologically active aminoadamantanes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic methods, such as NMR, FTIR, and mass spectroscopy. For instance, the structure of a silylated derivative of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . The methanol-water solvate of N-(1-adamantyl)acetamide was characterized, showing that the acetylamino groups are linked by hydrogen bonds, forming a ribbon-like structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives can include silylation, amidation, esterification, and ester interchange steps. For example, the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . The ester interchange of 2-chloro-N-methyl-N-phenyl-acetamide with methanol catalyzed by potassium hydroxide produced 2-hydroxy-N-methyl-N-phenyl-acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure and the substituents present on the acetamide moiety. These properties can influence the compound's solubility, stability, and biological activity. For instance, the introduction of bulky and lipophilic moieties on the α-position of the carbonyl group in N-adamantyl-2-amino-acylamides resulted in decreased antiviral potency . The antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were evaluated, and some compounds showed remarkable activity due to the presence of halogens on the phenyl ring .
Propiedades
IUPAC Name |
N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c23-13-19(24)12-22-20(25)11-21(16-4-2-1-3-5-16)17-7-14-6-15(9-17)10-18(21)8-14/h1-5,14-15,17-19,23-24H,6-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEQAHZYGJLBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCC(CO)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

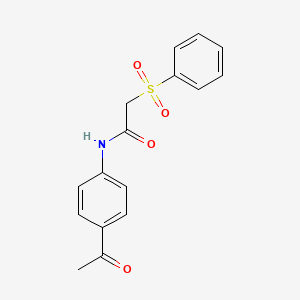
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)
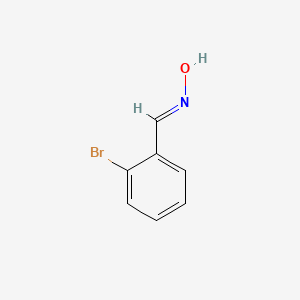
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
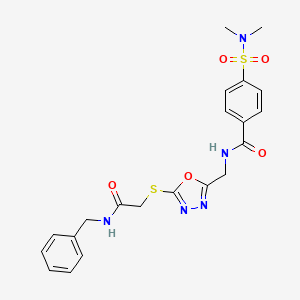
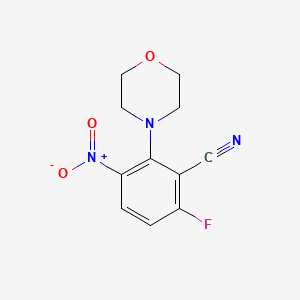
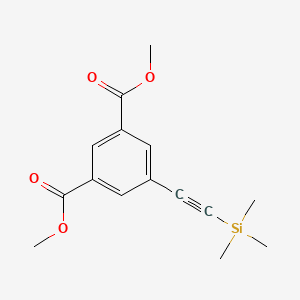
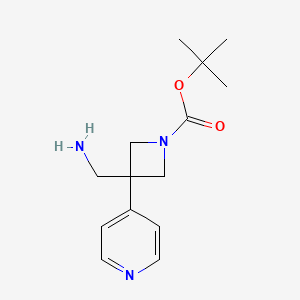
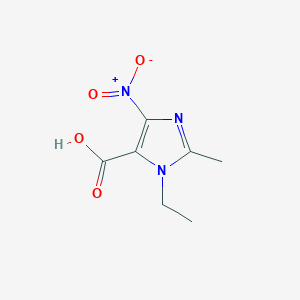
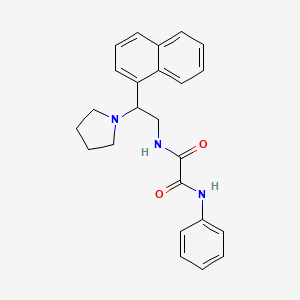
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)